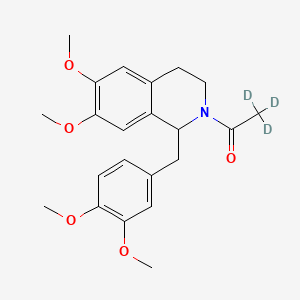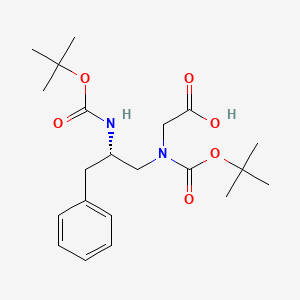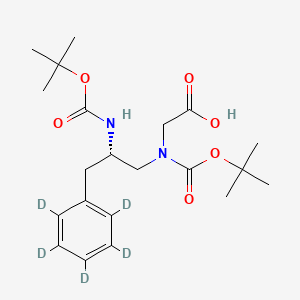
N-Desethyl-N-propyl Oxybutynin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desethyl-N-propyl Oxybutynin is a derivative of oxybutynin, a medication primarily used to treat overactive bladder. This compound is an impurity of oxybutynin and is often studied for its pharmacological properties and potential side effects. It is known for its anticholinergic effects, which help in reducing bladder muscle contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl-N-propyl Oxybutynin typically involves the modification of oxybutynin through a series of chemical reactionsThe reaction conditions often involve the use of strong bases and solvents to facilitate these transformations .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including purification and crystallization, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Desethyl-N-propyl Oxybutynin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
N-Desethyl-N-propyl Oxybutynin is used in various scientific research applications:
Chemistry: Studied for its reactivity and potential as a synthetic intermediate.
Biology: Used to understand the metabolic pathways of oxybutynin and its derivatives.
Medicine: Investigated for its pharmacological effects and potential side effects in treating overactive bladder.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Desethyl-N-propyl Oxybutynin involves its interaction with muscarinic receptors in the bladder. By inhibiting the action of acetylcholine, it reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The compound primarily targets postganglionic muscarinic receptors, leading to a decrease in detrusor muscle activity .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: The parent compound, widely used for treating overactive bladder.
N-Desethyl Oxybutynin: Another metabolite of oxybutynin with similar pharmacological properties.
Tolterodine: Another antimuscarinic agent used for similar medical conditions.
Uniqueness
N-Desethyl-N-propyl Oxybutynin is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with muscarinic receptors and its metabolic profile make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-[ethyl(propyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO3/c1-3-17-24(4-2)18-11-12-19-27-22(25)23(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5,7-8,13-14,21,26H,3-4,6,9-10,15-19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLQZGCILBTUPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215677-72-7 |
Source


|
| Record name | N-Desethyl-N-propyl oxybutynin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215677727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYL-N-PROPYL OXYBUTYNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZSE05N16A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)

![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)

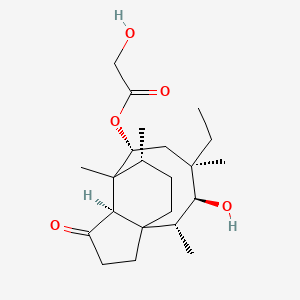

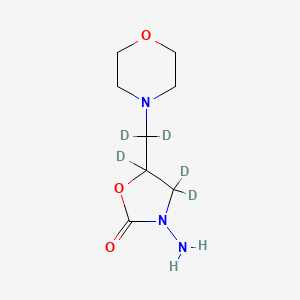
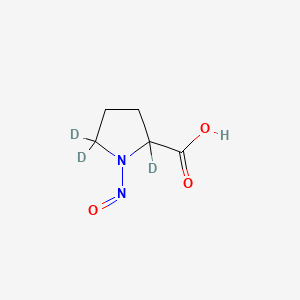
![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)
